2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS No.: 1203897-93-1
Cat. No.: VC2823446
Molecular Formula: C11H9ClF3N3O
Molecular Weight: 291.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203897-93-1 |
|---|---|
| Molecular Formula | C11H9ClF3N3O |
| Molecular Weight | 291.66 g/mol |
| IUPAC Name | 3-(2-chloro-6-propan-2-ylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H9ClF3N3O/c1-5(2)7-4-3-6(8(12)16-7)9-17-10(19-18-9)11(13,14)15/h3-5H,1-2H3 |
| Standard InChI Key | JEJGNLCNTXIHMH-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=C(C=C1)C2=NOC(=N2)C(F)(F)F)Cl |
| Canonical SMILES | CC(C)C1=NC(=C(C=C1)C2=NOC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine belongs to the class of heterocyclic compounds that incorporate both pyridine and oxadiazole rings. The compound possesses several distinctive structural features that contribute to its chemical reactivity and potential biological activities.
Basic Identification Data
The compound is characterized by specific identifiers and fundamental properties that are essential for its classification and research applications.
| Property | Value |
|---|---|
| CAS Number | 1203897-93-1 |
| Molecular Formula | C₁₁H₉ClF₃N₃O |
| Molecular Weight | 291.66 g/mol |
| IUPAC Name | 3-(2-chloro-6-propan-2-ylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
| PubChem CID | 50853277 |
| InChIKey | JEJGNLCNTXIHMH-UHFFFAOYSA-N |
| SMILES | CC(C)c1ccc(c(Cl)n1)c2noc(n2)C(F)(F)F |
Structural Features
The structural composition of 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine includes several key elements that define its chemical characteristics:
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A pyridine ring with chlorine substitution at position 2, enhancing electrophilicity and providing a site for nucleophilic substitution reactions.
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An isopropyl group at position 6 of the pyridine ring, contributing to lipophilicity and potentially affecting biological membrane permeability.
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A 1,2,4-oxadiazole ring connected to the pyridine at position 3, serving as a bioisostere for carboxylic acid derivatives in medicinal chemistry applications.
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A trifluoromethyl group at position 5 of the oxadiazole ring, increasing metabolic stability and lipophilicity while potentially enhancing binding affinity to biological targets.
Physical and Chemical Properties
Based on the compound's structure and comparison with similar compounds, the following physical and chemical properties can be inferred:
| Property | Description/Value |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | White to off-white crystalline solid |
| Solubility | Likely soluble in organic solvents (methanol, dichloromethane, DMSO) with limited water solubility |
| Stability | Generally stable under normal conditions; sensitive to strong nucleophiles at the chlorinated position |
| Reactivity | Susceptible to nucleophilic aromatic substitution at the 2-position of the pyridine ring |
| LogP (estimated) | Approximately 3.5-4.5 (indicating moderate lipophilicity) |
The presence of the trifluoromethyl group significantly affects the electron distribution within the molecule, potentially influencing its chemical reactivity and interactions with biological systems.
| Activity Type | Concentration | Effectiveness (%) |
|---|---|---|
| Protective activity | 100 mg/L | 85.5±4.6 |
| Protective activity | 200 mg/L | 92.1±4.0 |
| Curative activity | 100 mg/L | 59.2±2.3 |
| Curative activity | 200 mg/L | 79.0±2.3 |
These findings suggest that 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine may possess similar agricultural applications, particularly against fungal pathogens .
Structure-Activity Relationships
The biological activity of 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is influenced by several structural features:
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The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability and binding to target proteins.
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The 1,2,4-oxadiazole ring serves as a bioisostere for esters or amides, potentially improving pharmacokinetic properties.
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The chlorine atom at position 2 of the pyridine ring may form halogen bonds with target proteins, enhancing binding affinity.
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The isopropyl group likely contributes to lipophilicity and may influence binding to hydrophobic pockets in target proteins.
These structure-activity relationships provide insights for the development of new derivatives with enhanced biological activities .
Research Studies and Comparative Analysis
While specific research on 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is limited, studies on structurally related compounds provide valuable insights into its potential properties and applications.
Comparative Analysis with Related Compounds
A series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives have been studied for their biological activities. These compounds share key structural features with 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, suggesting similar biological properties .
Comparison with these analogs reveals:
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The position of the trifluoromethyl group significantly affects biological activity.
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The nature of substituents on the pyridine ring modulates selectivity and potency.
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The linking pattern between the pyridine and oxadiazole rings influences pharmacokinetic properties.
Structure-Property Relationships
Research on related compounds indicates that specific structural modifications can significantly affect properties such as:
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Lipophilicity (LogP)
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Metabolic stability
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Aqueous solubility
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Target selectivity
These findings provide guidance for the potential optimization of 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine for specific applications .
Activity Data from Related Compounds
Studies on structurally similar compounds have provided quantitative activity data that may be relevant to understanding the potential of 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine.
Table 2: LC50 Values of Selected Related Compounds (from published research)
| Compound ID | LC50 (mg·L⁻¹) | Correlation Coefficient (r) |
|---|---|---|
| 6j | 48.10 | 0.9752 |
| 6m | 34.94 | 0.9980 |
| 6q | 52.87 | 0.9727 |
| 6s | 48.32 | 0.9804 |
| 6t | 37.62 | 0.9842 |
| Reference compound | 79.28 | 0.9935 |
| Fluopyram | 8.28 | 0.9810 |
These data demonstrate that compounds with structural similarities to 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine can exhibit significant biological activities, with LC50 values generally ranging from 35 to 55 mg·L⁻¹ .
| Parameter | Specification |
|---|---|
| Purity | ≥95% (typically determined by HPLC or GC) |
| Form | Solid (powder or crystalline material) |
| Storage Conditions | Store at room temperature, protected from moisture and light |
| Intended Use | For research purposes only; not for human or veterinary use |
These specifications ensure the compound's suitability for research applications, including chemical synthesis and biological testing.
Future Research Directions
The unique structural features and potential biological activities of 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine suggest several promising avenues for future research.
Structural Modifications and SAR Studies
Future research could focus on:
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Systematic modification of the isopropyl group to explore effects on lipophilicity and biological activity.
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Replacement of the chlorine atom with other halogens or functional groups to evaluate changes in reactivity and biological properties.
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Alteration of the position or nature of the trifluoromethyl group to optimize activity against specific targets.
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Exploration of different linking patterns between the pyridine and oxadiazole rings.
These structural modifications could lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.
Biological Evaluation
Comprehensive biological evaluation of 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine should include:
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Antimicrobial screening against a panel of clinically relevant bacterial and fungal pathogens.
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Evaluation of anticancer activity in various cancer cell lines.
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Assessment of enzyme inhibition profiles, particularly against kinases and other disease-relevant targets.
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Investigation of nematicidal and fungicidal activities for agricultural applications.
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Studies on mechanism of action through target identification and validation.
Computational Studies
Computational approaches could provide valuable insights into:
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Binding modes with potential biological targets through molecular docking and molecular dynamics simulations.
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Structure-based design of more potent derivatives.
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Prediction of physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) characteristics.
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Quantum mechanical calculations to understand electronic effects of substituents.
These computational studies would complement experimental work and guide the rational design of improved derivatives.
Chemical Reactivity and Transformations
The structure of 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine suggests several potential chemical transformations that could be utilized in the synthesis of derivatives or in understanding its reactivity.
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 of the pyridine ring is activated toward nucleophilic aromatic substitution due to the electron-withdrawing effect of the pyridine nitrogen. This allows for reactions with:
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Amines to form amino derivatives
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Alcohols and alkoxides to form ether derivatives
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Thiols to form thioether derivatives
These transformations would provide access to a diverse range of derivatives with potentially modified biological properties.
Functionalization of the Isopropyl Group
The isopropyl group offers possibilities for further functionalization:
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Oxidation to form ketone or carboxylic acid derivatives
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Radical bromination to introduce reactive bromoalkyl groups
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Cross-coupling reactions if halogenation can be achieved
Modification of the isopropyl group could significantly alter the compound's lipophilicity and binding properties to biological targets.
Stability Considerations
The trifluoromethyl group on the oxadiazole ring is generally stable under most reaction conditions, but extreme basic conditions might lead to hydrolysis or decomposition. Understanding these stability considerations is important for the design of synthetic routes and formulation development.
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